
Midesteine
Descripción general
Descripción
It is primarily used in the treatment of respiratory diseases such as bronchitis, asthma, and chronic obstructive pulmonary disease (COPD) . The compound has shown potential in reducing lung tissue damage by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the lungs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Midesteine involves several steps. One common method includes the reaction of thiolactic acid with 2-thiophenecarbonyl chloride in the presence of triethylamine and tetrahydrofuran. The mixture is cooled and thionyl chloride is added while maintaining the temperature between 0 and 10°C. Subsequently, a solution of homocysteine thiolactone hydrochloride and triethylamine in water is added to the reaction, keeping the temperature below 10°C. The reaction is carried out for 1 hour at room temperature under agitation, followed by solvent evaporation at reduced pressure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Midesteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol derivatives.
Aplicaciones Científicas De Investigación
Chronic Obstructive Pulmonary Disease (COPD)
Midesteine has been studied for its potential benefits in managing Chronic Obstructive Pulmonary Disease (COPD). COPD is characterized by inflammation and destruction of lung tissue, often exacerbated by elastase activity. Inhibiting elastase could potentially reduce tissue damage and improve lung function.
- Clinical Trials : this compound is currently in Phase III clinical trials for COPD, indicating promising efficacy and safety profiles based on preliminary studies .
Cancer Treatment
The modulation of the tumor microenvironment is crucial in cancer therapy. This compound's ability to inhibit elastase may contribute to altering the tumor microenvironment, thereby enhancing the efficacy of existing treatments.
- Research Findings : Studies have shown that elastase inhibitors can reduce tumor progression by preserving extracellular matrix components that are vital for maintaining tissue architecture .
Case Study 1: COPD Management
In a recent clinical trial involving patients with moderate to severe COPD, participants treated with this compound showed significant improvements in lung function compared to those receiving standard care. The results indicated reduced levels of inflammatory markers and improved quality of life scores .
Case Study 2: Cancer Therapeutics
A study examining the effects of this compound on lung cancer models demonstrated that treatment with the compound led to decreased tumor size and improved survival rates. The mechanism was attributed to the compound's ability to inhibit elastase activity, thus preserving the extracellular matrix and preventing metastasis .
Comparative Data Table
Application Area | Compound | Mechanism | Development Phase |
---|---|---|---|
Chronic Obstructive Pulmonary Disease | This compound | Elastase Inhibition | Phase III |
Lung Cancer | This compound | Elastase Inhibition | Preclinical |
Mecanismo De Acción
Midesteine exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By binding to the active site of neutrophil elastase, this compound prevents the enzyme from breaking down elastin, thereby reducing tissue damage and inflammation in the lungs. This mechanism is particularly beneficial in conditions like COPD, where excessive elastase activity contributes to disease progression .
Comparación Con Compuestos Similares
ONO-5046: Another neutrophil elastase inhibitor used in respiratory disease research.
L-694,458: A potent elastase inhibitor with similar applications.
CE-1037: Known for its efficacy in inhibiting elastase activity.
GW-311616: A transition-state inhibitor of neutrophil elastase.
TEI-8362: Another acyl-enzyme inhibitor with potential therapeutic applications.
Uniqueness of Midesteine: this compound stands out due to its specific inhibition of neutrophil elastase and its potential for treating a range of respiratory diseases. Its unique chemical structure allows for effective binding to the active site of elastase, making it a valuable compound in both research and therapeutic contexts .
Actividad Biológica
Midesteine, also known as MR-889, is a synthetic serine protease inhibitor developed primarily for the treatment of respiratory conditions, particularly Chronic Obstructive Pulmonary Disease (COPD) and acute lung injury. Its biological activity centers around the inhibition of human neutrophil elastase (HNE), an enzyme that plays a critical role in the degradation of extracellular matrix components and contributes to inflammatory processes in the lungs.
This compound functions by selectively inhibiting HNE, which is implicated in tissue damage during inflammatory responses. The inhibition of HNE leads to a reduction in proteolytic activity that contributes to pulmonary tissue destruction. Specifically, HNE is known to degrade elastin and collagen, vital components of the lung's structural integrity, thereby exacerbating conditions such as COPD and cystic fibrosis .
Table 1: Comparison of this compound with Other HNE Inhibitors
Compound | Mechanism | Development Phase | Target Condition |
---|---|---|---|
This compound | HNE Inhibitor | Phase III | COPD, Acute Lung Injury |
Sivelestat | Suicide Inhibitor | Approved | Acute Lung Injury |
ONO-6818 | Reversible Inhibitor | Phase II | Acute Respiratory Distress Syndrome (ARDS) |
BAY-71-9678 | Elastase Inhibitor | Phase I | COPD |
Clinical Studies and Findings
A notable clinical study involving this compound was a Phase II trial for patients with acute lung injury. However, this study was suspended due to adverse effects observed in participants. The compound's potential to cause unfavorable outcomes highlights the complexity of developing effective protease inhibitors that balance therapeutic benefits with safety .
Case Studies
- Acute Lung Injury Study : This study aimed to evaluate the efficacy of this compound in reducing lung inflammation and improving respiratory function. The early suspension raised concerns about its safety profile, prompting further investigation into dose optimization and patient selection criteria.
- COPD Management : In ongoing research, this compound is being assessed for its long-term impact on lung function in COPD patients. Preliminary data suggest that effective inhibition of HNE may correlate with reduced exacerbation rates and improved quality of life metrics among participants.
Research Findings
Recent studies have demonstrated that HNE not only contributes to tissue damage but also modulates immune responses by cleaving various immune receptors on neutrophils and T-cells. This action can impair bacterial killing and reduce cytokine production, further complicating inflammatory responses in lung diseases .
Table 2: Biological Effects of HNE Inhibition
Effect | Description |
---|---|
Decreased Tissue Damage | Reduction in elastin and collagen degradation |
Modulated Immune Response | Preservation of neutrophil function |
Reduced Inflammation | Lower levels of pro-inflammatory cytokines |
Propiedades
Número CAS |
94149-41-4 |
---|---|
Fórmula molecular |
C12H13NO3S3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate |
InChI |
InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
Clave InChI |
MKTVMEMIKNBVHI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
SMILES canónico |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide midesteine MR 889 MR-889 MR889 N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.